molecular formula C21H23F3N4O2 B2779932 N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034292-82-3

N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2779932
CAS No.: 2034292-82-3
M. Wt: 420.436
InChI Key: HVBMRJUPQCIGOV-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. Its intricate molecular design combines elements of pyrazole, indole, and carboxamide, offering interesting possibilities for chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions.

  • Preparation of 6-methoxy-1H-indole-2-carboxylic acid: : Starting with the indole ring system, 6-methoxy-1H-indole is subjected to carboxylation to introduce the carboxylic acid group at position 2.

  • Formation of the pyrazole ring: : A key step involves the synthesis of the 3-(trifluoromethyl)-1H-pyrazole fragment, which is achieved through cyclization reactions involving appropriate precursors.

  • Coupling reaction: : The N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl) group is then linked to the indole carboxylic acid through amide bond formation, typically using coupling agents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction parameters. The process also involves rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the methoxy group and the pyrazole ring, under the influence of strong oxidizing agents.

  • Reduction: : Reduction reactions may target the carbonyl group of the carboxamide, leading to the formation of corresponding amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible at various positions on the indole and pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Halogenating agents, nucleophiles like amines, alcohols

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids and ketones

  • Reduction: : Formation of amines

  • Substitution: : Various substituted indole and pyrazole derivatives

Scientific Research Applications

Chemistry

This compound is studied for its reactivity patterns and potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable subject in mechanistic organic chemistry.

Biology

In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids. Its trifluoromethyl group can significantly influence its biological activity, making it a candidate for enzyme inhibition studies.

Medicine

Preliminary studies suggest potential therapeutic applications, particularly in fields like oncology and neurology. The compound's ability to interact with specific molecular targets could lead to the development of new drugs.

Industry

Its properties are also of interest in the materials science industry, where it could be used in the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects typically involves its interaction with specific molecular targets.

  • Molecular Targets: : These may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

  • Pathways: : Depending on the target, the compound may influence signaling pathways, enzymatic activity, or gene expression. For example, if it targets a kinase, it may inhibit its activity, thereby modulating downstream signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-6-methoxy-N-(2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Lacks the trifluoromethyl group.

  • N-cyclopentyl-6-methoxy-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Contains a methyl group instead of a trifluoromethyl group.

  • N-cyclopentyl-6-methoxy-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Features a chloro substituent instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide significantly enhances its lipophilicity, metabolic stability, and binding affinity. This makes it particularly unique compared to its analogs, potentially offering superior pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-cyclopentyl-6-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-30-16-7-6-14-12-18(25-17(14)13-16)20(29)28(15-4-2-3-5-15)11-10-27-9-8-19(26-27)21(22,23)24/h6-9,12-13,15,25H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMRJUPQCIGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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